6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate
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Overview
Description
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro-substituted quinoline core and a diethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substitution is introduced via electrophilic aromatic substitution reactions using reagents like thionyl chloride or phosphorus oxychloride .
The diethylcarbamodithioate group is then attached through nucleophilic substitution reactions. This step often involves the use of diethylamine and carbon disulfide under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium ethoxide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydroxyquinoline derivatives
Substitution: Aminoquinoline, thioquinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
- 4-Hydroxy-2-quinolones
- 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium chloride
Uniqueness
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate stands out due to its unique combination of a chloro-substituted quinoline core and a diethylcarbamodithioate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19ClN2OS2 |
---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C20H19ClN2OS2/c1-3-23(4-2)20(25)26-18-17(13-8-6-5-7-9-13)15-12-14(21)10-11-16(15)22-19(18)24/h5-12H,3-4H2,1-2H3,(H,22,24) |
InChI Key |
JATKKVINBHBUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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